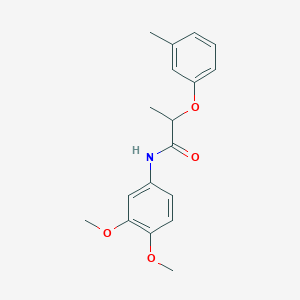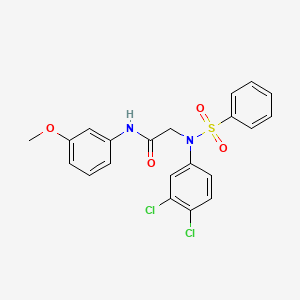
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPX is a selective antagonist of the α2A-adrenoceptor, a subtype of the adrenergic receptor family, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function. In
作用机制
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide selectively binds to the α2A-adrenoceptor, which is predominantly expressed in the central nervous system and cardiovascular system. The α2A-adrenoceptor plays a crucial role in regulating the release of neurotransmitters such as norepinephrine and dopamine, as well as modulating cardiovascular function. By antagonizing the α2A-adrenoceptor, this compound inhibits the inhibitory feedback loop that regulates neurotransmitter release, leading to an increase in neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound has been shown to increase heart rate and blood pressure by inhibiting the negative feedback loop that regulates sympathetic nervous system activity. In the central nervous system, this compound has been shown to enhance cognitive function and memory retention by increasing the release of neurotransmitters such as norepinephrine and dopamine. This compound has also been shown to modulate pain perception and opioid tolerance by inhibiting the release of endogenous opioids.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its selective antagonism of the α2A-adrenoceptor. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for the study of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is the development of this compound-based therapies for the treatment of hypertension, anxiety, and depression. Another potential direction is the investigation of this compound's role in modulating pain perception and opioid tolerance. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials and to explore its potential therapeutic applications in cognitive disorders such as Alzheimer's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of various medical conditions. The synthesis method of this compound has been optimized to achieve a high yield and purity, making it a viable compound for scientific research. Further studies are needed to determine the safety and efficacy of this compound in human trials and to explore its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide involves the reaction of 3,4-dimethoxybenzaldehyde and 3-methylphenol in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionyl bromide. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve a high yield and purity, making it a viable compound for scientific research.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of hypertension, anxiety, and depression. This compound has also been investigated for its role in modulating pain perception and opioid tolerance. Furthermore, this compound has been shown to enhance cognitive function and memory retention, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPVWYJCVHAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B6002376.png)

![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
